molecular formula C6H3ClFI B2657502 1-Chloro-3-fluoro-5-iodobenzene CAS No. 1270019-81-2

1-Chloro-3-fluoro-5-iodobenzene

Cat. No.: B2657502
CAS No.: 1270019-81-2
M. Wt: 256.44
InChI Key: USSLYZDBINGZII-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-iodobenzene is an organic compound with the molecular formula C6H3ClFI It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

Scientific Research Applications

1-Chloro-3-fluoro-5-iodobenzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-5-iodobenzene can be synthesized through several methods. One common approach involves the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids . This method allows for the attachment of various substituents to tailor the chemical structure.

Industrial Production Methods: Industrial production of this compound often involves the use of bromochlorohydantoin as a solvent, which facilitates operation control, improves yield, shortens reaction time, and reduces costs . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Electrophilic Substitution: Reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-5-iodobenzene involves its reactivity towards various electrophiles and nucleophiles. The presence of halogens on the benzene ring makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-fluoro-5-iodobenzene is unique due to the combination of chlorine, fluorine, and iodine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other halogenated benzenes. This makes it particularly valuable in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

1-chloro-3-fluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-4-1-5(8)3-6(9)2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSLYZDBINGZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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